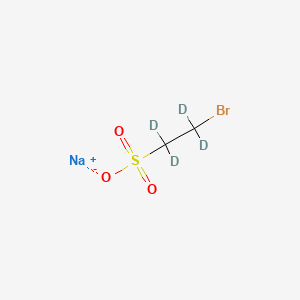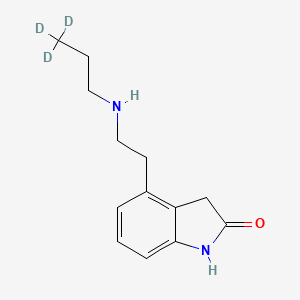
S-Methyl-d3-thioacetaminophen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl-d3-thioacetaminophen is a compound with the molecular formula C9 2H3 H8 N O2 S and a molecular weight of 200.27 . It is a metabolite of Acetaminophen and is used in isotope labeling experiments to track chemical reactions and metabolic processes .
Synthesis Analysis
The synthesis of S-Methyl-d3-thioacetaminophen is generally achieved by chemical synthesis . A typical preparation method involves introducing a deuterium atom by adding a deuterating agent to a suitable starting material in a chemical reaction .Molecular Structure Analysis
The molecular structure of S-Methyl-d3-thioacetaminophen contains a thioacetaminophenol compound with deuterium (D3) . Its chemical properties are similar to ordinary thioacetaminophen, but the deuterium atom in its molecular structure makes it widely used in isotope labeling experiments .Chemical Reactions Analysis
S-Methyl-d3-thioacetaminophen is often used in pharmacokinetic studies, especially to determine the rate at which drugs are metabolized . The deuterium atom in its molecular structure makes it widely used in isotope labeling experiments to track chemical reactions and metabolic processes .Physical And Chemical Properties Analysis
S-Methyl-d3-thioacetaminophen is a white to off-white solid . It is soluble in DMSO and Methanol . It should be stored at -20°C .科学的研究の応用
Pharmacokinetics and Pharmacodynamics in Anesthesia and Pain Therapy
Ketamine, a compound with a detailed understanding of its clinical pharmacokinetics and pharmacodynamics, illustrates the complexity and potential of chemical compounds in medical science. Its use in anesthesia and pain therapy, alongside its pharmacokinetic properties such as metabolism and bioavailability, showcases the importance of understanding these aspects for therapeutic applications (Peltoniemi et al., 2016).
Antidepressant Mechanisms
The exploration of Ketamine's antidepressant mechanisms provides insight into how compounds can interact with various receptors in the brain, such as the N-methyl-D-aspartate receptor, to produce therapeutic effects. This highlights the potential for compounds to have multiple applications, including in the treatment of resistant depression (Zanos et al., 2018).
Neuroprotection and Neurotoxicity
The dual effects of compounds like Ketamine, where both neuroprotective and neurotoxic properties are observed, underscore the critical balance required in therapeutic applications. Studies have shown that Ketamine may offer neuroprotection in certain contexts, while also posing risks of neurotoxicity, highlighting the complex considerations necessary in pharmacological research (Yan & Jiang, 2014).
Therapeutic Patents and Drug Development
The review of therapeutic patents, such as those involving Tetrahydroisoquinolines, provides a window into the innovative aspect of pharmacological research and drug development. These reviews can uncover new therapeutic targets and applications for compounds, demonstrating the ongoing evolution of scientific research in addressing complex health issues (Singh & Shah, 2017).
将来の方向性
S-Methyl-d3-thioacetaminophen is a valuable tool in research, particularly in the field of pharmacokinetics and metabolic studies . Its use in isotope labeling experiments provides a powerful method for tracking chemical reactions and metabolic processes . As our understanding of these processes continues to grow, it is likely that the use of compounds like S-Methyl-d3-thioacetaminophen will become even more prevalent in future research.
作用機序
Target of Action
S-Methyl-d3-thioacetaminophen is a metabolite of Acetaminophen . It is associated with several receptors, including Cannabinoid receptors , Opioid receptors , and 5-HT receptors . These receptors play crucial roles in pain perception, inflammation, and various neurological functions.
Mode of Action
It is known to be adirect metabolite of the essential amino acid L-methionine . It plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation .
Result of Action
Given its association with various receptors involved in pain and inflammation , it may have potential analgesic and anti-inflammatory effects.
特性
IUPAC Name |
N-[4-hydroxy-3-(trideuteriomethylsulfanyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDKLDWGYWQCCJ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=C(C=CC(=C1)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662123 |
Source


|
| Record name | N-{4-Hydroxy-3-[(~2~H_3_)methylsulfanyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215669-56-9 |
Source


|
| Record name | N-{4-Hydroxy-3-[(~2~H_3_)methylsulfanyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)






![6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy](/img/no-structure.png)

![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)

